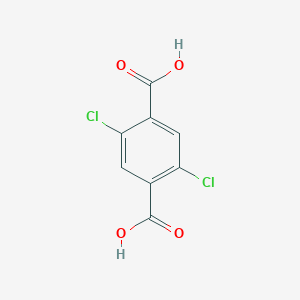

2,5-Dichloroterephthalic acid

Numéro de catalogue B079931

Numéro CAS:

13799-90-1

Poids moléculaire: 235.02 g/mol

Clé InChI: LMOSYFZLPBHEOW-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07538244B2

Procedure details

Under nitrogen, 2.00 g (8.51 mmol) of 2,5-dichloroterephthalic acid was combined with 10 g of H2O. 0.938 g (8.85 mmol) of Na2CO3 was then added. The mixture was heated to reflux with stirring for 30 min, remaining under a nitrogen atmosphere. Another 1.31 g (12.34 mmol) of Na2CO3 was added to the reaction mixture and reflux was continued for 30 min. Separately, 12 mg of CuBr and 24 mg of rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (Ligand F) were combined with 2 mL H2O under nitrogen. The resulting mixture was stirred under an air atmosphere until the CuBr was dissolved to give a deep purple solution. This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen and stirred for 20 h at 80° C. After cooling to 25° C., the reaction mixture was acidified with HCl (conc.), producing a dark yellow precipitate. The yellow precipitate was filtered and washed with water. After drying, a total of 1.59 g (8.03 mmol, 94% yield) 2,5-dihydroxyterephthalic acid was collected. The purity was determined by 1H NMR to be 95%.

[Compound]

Name

CuBr

Quantity

12 mg

Type

reactant

Reaction Step Five

[Compound]

Name

CuBr

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[C:8](Cl)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([O-])([O-])=[O:16].[Na+].[Na+].CN[C@@H]1CCCC[C@H]1NC.Cl.[OH2:32]>CN[C@@H]1CCCC[C@H]1NC>[OH:32][C:2]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[C:8]([OH:16])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)O)C=C(C(=C1)C(=O)O)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

24 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CN[C@H]1[C@@H](CCCC1)NC

|

Step Three

|

Name

|

|

|

Quantity

|

0.938 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

1.31 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Five

[Compound]

|

Name

|

CuBr

|

|

Quantity

|

12 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN[C@H]1[C@@H](CCCC1)NC

|

Step Seven

[Compound]

|

Name

|

CuBr

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Ten

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for 30 min

|

|

Duration

|

30 min

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a deep purple solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 20 h at 80° C

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

producing a dark yellow precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The yellow precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C(=O)O)C=C(C(=C1)C(=O)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 8.03 mmol | |

| AMOUNT: MASS | 1.59 g | |

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |